N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide
Overview
Description
N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is a synthetic organic compound that belongs to the class of substituted phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl chloride and 4-chlorophenylethylamine.
Reaction: The benzyl chloride derivative reacts with the amine in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrobromide Formation: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting on neurotransmitter systems.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide would depend on its specific interactions with molecular targets. It might act on:
Receptors: Binding to specific receptors in the brain or other tissues.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine: Lacks the bromine atom.
N-(5-bromo-2-methoxybenzyl)-2-phenylethanamine: Lacks the chlorine atom on the phenyl ring.
Uniqueness
N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO.BrH/c1-20-16-7-4-14(17)10-13(16)11-19-9-8-12-2-5-15(18)6-3-12;/h2-7,10,19H,8-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCVTBKJDCXZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC=C(C=C2)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-09-1 | |
Record name | Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-4-chloro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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